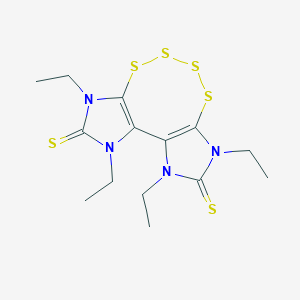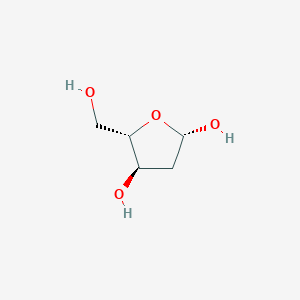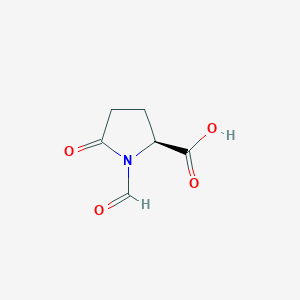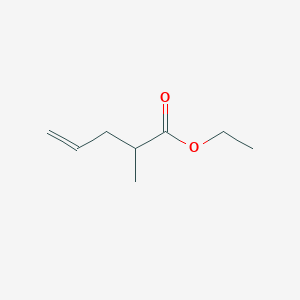
Samarium(III) Ionophore II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Samarium(III) Ionophore II involves the reaction of specific organic ligands with samarium ions. One common method includes the copolymerization of samarium(III) with acrylic acid and 4-vinylpyridine in the presence of ethylene glycol dimethacrylate and methyl methacrylate. This process is typically carried out under controlled conditions, including a specific pH, sorption time, and desorption time .
Industrial Production Methods
Industrial production of this compound often involves large-scale polymerization techniques. The process includes the use of ion-exchange methods, solvent extraction, and solid-phase extraction to purify the compound. The final product is characterized using techniques such as Fourier transform infrared spectroscopy, scanning electron microscopy, and energy-dispersive X-ray spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
Samarium(III) Ionophore II primarily undergoes complexation reactions with various metal ions. These reactions are crucial for its function as an ionophore. The compound can also participate in oxidation and reduction reactions, depending on the specific reagents and conditions used .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bidentate ligands such as 1,10-phenanthroline, 2,2’-bipyridine, and neocuproine. These reactions are typically carried out in solvents like dimethyl sulfoxide and under controlled temperature and pH conditions .
Major Products Formed
The major products formed from reactions involving this compound are typically stable complexes with samarium ions. These complexes exhibit unique luminescent properties, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
Samarium(III) Ionophore II has a wide range of scientific research applications:
Chemistry: Used in the selective determination of samarium ions in various samples.
Biology: Employed in bio-assays and imaging techniques due to its luminescent properties.
Medicine: Utilized in radiopharmacy for the treatment of severe pain associated with bone cancer.
Industry: Applied in the purification of samarium-152 stable isotope and in the production of electronic devices
Wirkmechanismus
The mechanism of action of Samarium(III) Ionophore II involves the formation of stable complexes with samarium ions. The compound acts as a ligand, binding to the samarium ions through its sulfur and nitrogen atoms. This binding enhances the stability and luminescence of the samarium complexes, making them useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Europium(III) Ionophore: Similar in function but used for europium ions.
Terbium(III) Ionophore: Used for terbium ions and exhibits different luminescent properties.
Neodymium(III) Ionophore: Used for neodymium ions and has distinct applications in optics and electronics.
Uniqueness
Samarium(III) Ionophore II is unique due to its high selectivity for samarium ions and its ability to form stable, luminescent complexes. This makes it particularly valuable in applications requiring precise determination and analysis of samarium ions .
Eigenschaften
IUPAC Name |
3,5,12,14-tetraethyl-7,8,9,10-tetrathia-3,5,12,14-tetrazatricyclo[9.3.0.02,6]tetradeca-1(11),2(6)-diene-4,13-dithione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S6/c1-5-15-9-10-12(18(8-4)14(20)16(10)6-2)22-24-23-21-11(9)17(7-3)13(15)19/h5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCISCPCNYYIDSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N(C1=S)CC)SSSSC3=C2N(C(=S)N3CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327126 |
Source


|
| Record name | NSC633113 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120097-53-2 |
Source


|
| Record name | NSC633113 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate](/img/structure/B44307.png)



![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)


![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)


![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)

![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B44337.png)

